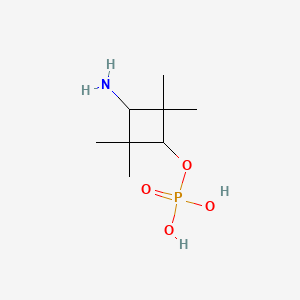
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with amino and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate typically involves multi-step organic synthesis. The starting materials and specific reaction conditions can vary, but common steps include the formation of the cyclobutane ring, introduction of the amino group, and phosphorylation. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and phosphate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride: A potent inhibitor of ornithine aminotransferase.
Saxagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Uniqueness
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is unique due to its specific structural features, such as the tetramethyl-substituted cyclobutane ring and the presence of both amino and phosphate groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H18NO4P |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
(3-amino-2,2,4,4-tetramethylcyclobutyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H18NO4P/c1-7(2)5(9)8(3,4)6(7)13-14(10,11)12/h5-6H,9H2,1-4H3,(H2,10,11,12) |
Clave InChI |
UTOUGRKQWAEEJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C1OP(=O)(O)O)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


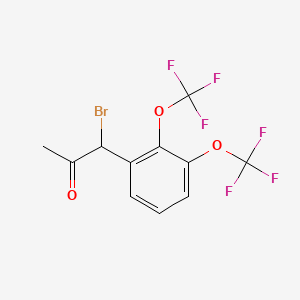
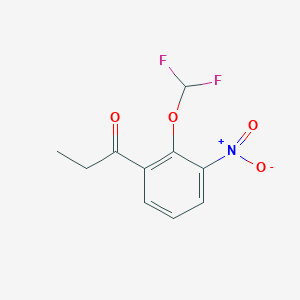
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
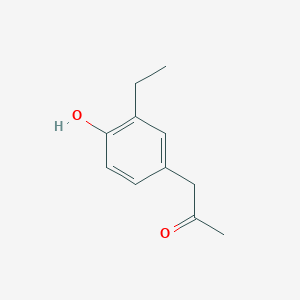
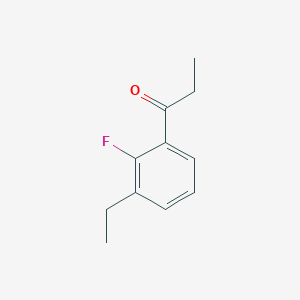
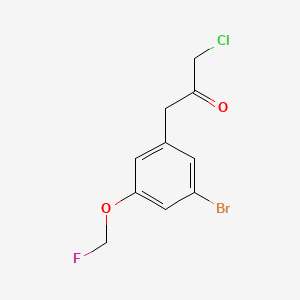
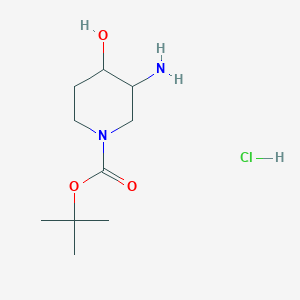
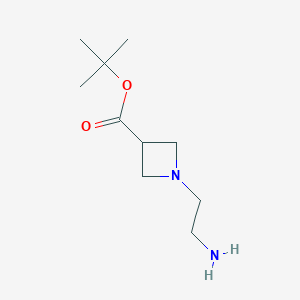
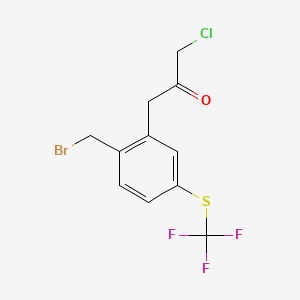
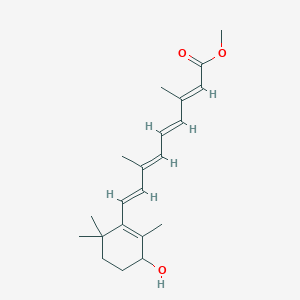
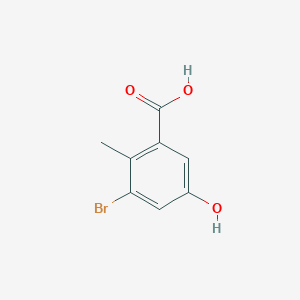


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
